2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C₈H₉N₃O₂. It is a heterocyclic compound containing both pyrrole and pyrimidine rings, which are fused together.
Mechanism of Action
Target of Action
Pyrrolo[3,2-d]pyrimidines, a class of compounds to which 2,4-dimethoxy-5h-pyrrolo[3,2-d]pyrimidine belongs, have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
It’s known that pyrrolo[3,2-d]pyrimidines interact with their targets to exert their effects . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that multiple pathways might be affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[3,2-d]pyrimidine derivatives have shown various biological properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities .
Cellular Effects
Some pyrrolo[3,2-d]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
Some pyrrolo[3,2-d]pyrimidine derivatives have been found to interact with Bcl2 anti-apoptotic protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxypyrimidine with a suitable pyrrole derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
- 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrazine
- 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyridine
Uniqueness
2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYYDQWNQWIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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